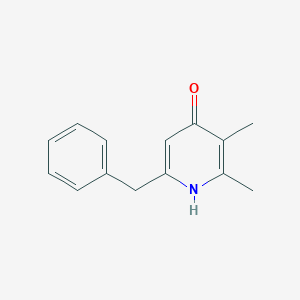

6-Benzyl-2,3-dimethylpyridin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

64840-79-5 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

6-benzyl-2,3-dimethyl-1H-pyridin-4-one |

InChI |

InChI=1S/C14H15NO/c1-10-11(2)15-13(9-14(10)16)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,15,16) |

InChI Key |

LRWHQKQDJHNDIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=CC1=O)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Benzyl 2,3 Dimethylpyridin 4 1h One and Analogous Pyridinone Scaffolds

Established Synthetic Pathways for Pyridin-4(1H)-one Derivatives

The synthesis of the pyridin-4(1H)-one ring system, a privileged scaffold in medicinal chemistry, is accomplished through several robust and versatile methods. These pathways offer access to a wide array of substituted derivatives by varying the starting materials and reaction conditions.

Multi-component Reaction Approaches for Pyridinone Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. acs.orgnih.govbohrium.com These reactions are favored for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comacsgcipr.org

Several named reactions are central to the MCR-based synthesis of pyridinones. The Guareschi-Thorpe reaction, for instance, involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base to form a substituted 2-pyridone. nih.gov Similarly, the Hantzsch pyridine (B92270) synthesis, while classically known for producing dihydropyridines, can be adapted and followed by an oxidation step to yield the aromatic pyridine core. acsgcipr.org Bohlmann-Rahtz pyridine synthesis offers a direct route to substituted pyridines by reacting enamines with ynones. acsgcipr.org

Modern MCR approaches often employ catalysts and unconventional conditions, such as microwave irradiation or ultrasound, to enhance reaction rates and yields. acs.orgnih.gov For example, a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), a ketone, and ammonium (B1175870) acetate (B1210297) can produce highly substituted pyridines in excellent yields and short reaction times under microwave conditions. acs.org Another efficient method utilizes ultrasound irradiation for a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) to synthesize pyridin-2(1H)-one derivatives. nih.gov

| MCR Approach | Reactants | Conditions | Product Type | Ref. |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketones | Basic conditions | 2-Pyridone derivatives | nih.gov |

| Four-Component | Aldehyde, Ethyl cyanoacetate, Ketone, Ammonium acetate | Microwave irradiation | Polysubstituted pyridines | acs.org |

| Four-Component | Ketone, Malononitrile, Ethyl cyanoacetate, Hydrazine hydrate | Ultrasound irradiation, Piperidine catalyst | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine derivatives | nih.gov |

| Bohlmann-Rahtz | Enamines, Alkynones | Sequential Michael addition and cyclocondensation | Substituted pyridines | acsgcipr.org |

Cyclization Reactions and Annulation Strategies for Heterocyclic Construction

Cyclization and annulation reactions are fundamental strategies for constructing the heterocyclic pyridinone ring from acyclic precursors. nih.govnih.gov Annulation, the process of building a new ring onto a pre-existing molecular framework, is a powerful tool in heterocyclic synthesis. scripps.edu

One common strategy involves the intramolecular cyclization of 1,5-dicarbonyl compounds or their synthetic equivalents with an amine source, typically ammonia (B1221849) or ammonium acetate, to form the pyridine ring. researchgate.net Tandem reactions that combine condensation, intramolecular ring closure, and subsequent decarboxylation or dehydration steps are particularly efficient. For example, the condensation of propiolamide (B17871) with cyclic β-ketomethyl esters, followed by an acid-promoted intramolecular cyclization, provides a high-yield route to 5,6-fused 2-pyridone ring systems. nih.govnih.gov

Ring expansion of smaller, readily available cyclic systems also serves as an effective pathway to pyridinone derivatives. researchgate.net Furthermore, cycloaddition/cycloreversion sequences offer another sophisticated approach. For instance, 1,4-oxazinone derivatives can react with alkynes in a tandem [4+2] cycloaddition/retro-Diels-Alder sequence, extruding carbon dioxide to furnish polysubstituted pyridines. nih.gov

| Cyclization/Annulation Strategy | Precursors | Key Transformation | Product Scope | Ref. |

| Tandem Condensation/Cyclization | Propiolamide, Cyclic β-ketomethyl esters | Acid-promoted intramolecular ring closure | 5,6-Fused 2-pyridones | nih.govnih.gov |

| Palladium-Catalyzed α-Alkenylation | Ketones, β-Haloalkenylaldehydes | Intramolecular cyclization/double elimination | Highly substituted pyridines | researchgate.net |

| [4+2] Cycloaddition/Cycloreversion | 1,4-Oxazinone derivatives, Alkynes | Intermolecular cycloaddition followed by CO₂ extrusion | Polysubstituted pyridines | nih.gov |

| Intramolecular Cyclization | N-3-oxoalkylchloroacetamide derivatives | Base-mediated intramolecular cyclization | 5,6-Dihydropyridin-2(1H)-ones and 2-pyridones | rsc.org |

Alkylation and Arylation Techniques on Pyridinone Nuclei

The functionalization of pre-formed pyridinone rings through alkylation and arylation is crucial for introducing structural diversity. Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized substrates. nih.govnih.gov

Alkylation of pyridines can be challenging due to issues with regioselectivity, often yielding mixtures of isomers. nih.govchemistryviews.org The Minisci reaction, a radical-based process, is a classic method for alkylating electron-deficient heterocycles. Modern variations have improved regioselectivity; for example, using a removable blocking group derived from maleic acid at the nitrogen atom can direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemistryviews.org Mechanochemical methods using activated magnesium metal have also been developed for the direct C-4 alkylation of pyridines with alkyl halides, proceeding through a radical-radical coupling pathway. organic-chemistry.org

Arylation of the pyridine nucleus is often achieved through transition-metal-catalyzed cross-coupling reactions. A Rh(I)-catalyzed direct arylation of pyridines with aryl halides provides an efficient route to bis(hetero)aryl products. nih.gov Palladium catalysis is also widely used, with ligand choice sometimes controlling the site of C-H activation and subsequent arylation. researchgate.net

| Functionalization Method | Reagents | Catalyst/Conditions | Position | Ref. |

| C-4 Alkylation (Minisci-type) | Pyridine with N-blocking group, Carboxylic acids | AgNO₃/K₂S₂O₈ | C-4 | nih.govchemistryviews.org |

| C-4 Alkylation (Mechanochemical) | Pyridine, Alkyl halides | Ball-milling, Activated Mg(0) | C-4 | organic-chemistry.org |

| Direct Arylation | Pyridine, Aryl halides | [RhCl(CO)₂]₂, PPh₃ | C-2 | nih.gov |

| C(sp³)–H Arylation | Heteroaromatic ketones, Aryl iodides | Palladium catalyst | α- or β- to ketone | researchgate.net |

Specific Synthetic Approaches to 6-Benzyl-2,3-dimethylpyridin-4(1H)-one

The synthesis of the specific target molecule, this compound, requires a strategy that combines the formation of the pyridinone core with the precise placement of the benzyl (B1604629) group at C-6 and two methyl groups at the C-2 and C-3 positions. This can be achieved either by building the ring from precursors already containing these substituents or by functionalizing the pyridinone ring after its formation.

Precursor Synthesis and Intermediate Transformations for the Benzyl Moiety

Introducing the C-6 benzyl group often involves starting with a precursor that contains the benzyl fragment. A common strategy for synthesizing 6-substituted pyridinones is the conversion of a corresponding pyran-2-one. For instance, a 6-benzyl-4-hydroxypyran-2-one can serve as a key intermediate, which upon reaction with an amine source like ammonia, undergoes ring transformation to the desired pyridinone. messiah.edu The synthesis of this pyrone precursor might itself involve multiple steps, such as the palladium-catalyzed Stille cross-coupling of a 6-(halomethyl)pyrone with an organostannane reagent like tributylphenylstannane. messiah.edu

Alternatively, the benzyl group can be introduced via nucleophilic substitution. A synthesis of 6-benzylaminopurine, for example, proceeds by reacting 6-chloropurine (B14466) with benzylamine (B48309). google.com A similar logic could be applied to a 6-halopyridinone scaffold. Another approach involves the direct condensation of precursors, such as the reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylideneketones to form a 1-benzyl-substituted fused pyrazole (B372694) system, showcasing the use of benzylamine as a primary building block. mdpi.com

| Synthetic Goal | Precursor(s) | Key Reagents/Reaction | Intermediate/Product | Ref. |

| Synthesis of Benzyl Pyrone Precursor | 6-(Bromomethyl)-4-methoxy-pyran-2-one, Tributylphenylstannane | Palladium catalyst | Stille cross-coupling | 6-Benzyl-4-methoxypyran-2-one |

| Synthesis of 6-Benzylaminopurine | 6-Chloropurine, Benzylamine | Triethylamine | Nucleophilic substitution | 6-Benzylaminopurine |

| Synthesis of 6-Benzylaminopurine | Adenine (B156593), Sodium benzylate | Benzyl alcohol | Nucleophilic substitution | Sodium salt of 6-benzylaminopurine |

Strategies for Incorporating Dimethyl Substitution onto the Pyridinone Ring

The 2,3-dimethyl substitution pattern on the pyridinone ring is typically established during the ring-forming reaction by selecting appropriately substituted precursors. For instance, in a multi-component synthesis, a β-diketone or a related precursor bearing the required methyl groups can be used. A Hantzsch-type synthesis, for example, could employ 2,3-butanedione (B143835) (diacetyl) as a four-carbon component to install the adjacent methyl groups at what will become the C-2 and C-3 positions of the final heterocyclic ring.

Alternatively, if a pyridinone core is already formed, direct methylation could be explored, although achieving the specific 2,3-disubstitution pattern with high regioselectivity can be difficult. More controllably, functional groups can be introduced onto the ring and subsequently converted to methyl groups. Research into the synthesis of new enantiopure dimethyl-substituted pyridino-18-crown-6 ethers demonstrates methods for constructing pyridine rings with pre-defined dimethyl substitution patterns, which serve as foundational strategies applicable to simpler pyridinone systems. researchgate.net A formal [4+1] cyclization of 3-amino-4-methylpyridine (B17607) derivatives with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form 6-azaindoles showcases a method of building a new ring onto a substituted pyridine, which highlights the importance of the starting substitution pattern in directing the final product structure. chemrxiv.org

| Strategy | Precursor/Substrate | Reagents/Conditions | Outcome | Ref. |

| Incorporation via Cyclization | Acyclic precursors | Use of 2,3-butanedione in a Hantzsch-type reaction | Forms the 2,3-dimethylpyridine core directly | acsgcipr.org |

| Synthesis of Substituted Pyridines | Enantiopure building blocks | Multi-step synthesis to control stereochemistry and substitution | Construction of complex dimethyl-substituted pyridines | researchgate.net |

| [4+1] Cyclization | 3-Amino-4-methylpyridine derivatives | Trifluoroacetic anhydride (TFAA) | Formation of a new ring fused to the substituted pyridine | chemrxiv.org |

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of pyridinone scaffolds is highly dependent on reaction conditions, which can be fine-tuned to maximize yield and control selectivity. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and the nature of the reactants and additives.

For instance, in multi-component reactions, which are common for constructing the pyridinone core, the catalyst plays a crucial role. Lewis acids and bases are frequently employed to activate substrates and facilitate key bond-forming steps. Zhang et al. reported the use of a novel zinc-modified silica (B1680970) sulfuric acid (Zn-SSA) catalyst for the synthesis of 5-cyano-2-pyridinone derivatives. nih.gov This heterogeneous catalyst was shown to improve chemo-selectivity in the reaction between 1,3-dicarbonyl compounds, malononitrile, and arylaldehydes under solvent-free conditions. nih.gov The optimization of catalyst loading and reaction temperature is critical in such systems to achieve high yields while minimizing side product formation.

Solvent choice also significantly impacts reaction outcomes. The polarity and coordinating ability of the solvent can influence the solubility of reagents, the stability of intermediates, and the rate of reaction. In the synthesis of 3,5-diarylpyridines, a related N-heterocyclic scaffold, systematic screening of solvents and bases is a common optimization strategy. researchgate.net For pyridinone synthesis via condensation reactions, solvents ranging from polar protic (e.g., ethanol) to aprotic (e.g., THF, sulfolane) are explored to find the optimal medium that favors the desired reaction pathway. researchgate.netnih.gov

Temperature is another critical variable. While higher temperatures can increase reaction rates, they can also lead to decreased selectivity and the formation of undesired byproducts. Therefore, a careful balance must be struck. For example, some protocols for pyridone synthesis proceed efficiently at room temperature, offering a milder and more energy-efficient alternative to traditional methods that require harsh reflux conditions. chemrxiv.orgrsc.org

The table below summarizes key parameters that are typically optimized in the synthesis of pyridinone and related structures.

| Parameter | Influence on Reaction | Common Variations for Optimization | Example Context |

|---|---|---|---|

| Catalyst | Activates substrates, influences reaction pathway and selectivity. | Lewis acids (ZnCl₂, FeCl₃, BF₃·OEt₂), bases (Cs₂CO₃, pyridine), heterogeneous catalysts (Zn-SSA). nih.govresearchgate.net | Improving chemo-selectivity in multi-component synthesis of cyanopyridinones. nih.gov |

| Solvent | Affects solubility of reactants, stability of intermediates, and reaction rates. | Ethanol, THF, Acetic Acid, Sulfolane, Solvent-free conditions. nih.govnih.govmdpi.com | One-pot tandem conversions of nitriles to 2-pyridinone derivatives in THF. nih.gov |

| Temperature | Controls reaction rate; can affect selectivity and byproduct formation. | Room temperature to reflux conditions. chemrxiv.orgrsc.org | Mild, room temperature conditions for iron-catalyzed C3-arylation of 2-pyridones. rsc.org |

| Reactant/Substrate | The nature and stoichiometry of starting materials dictate the final product structure. | Varying aldehydes, β-ketoesters, nitriles, and nitrogen sources. nih.govnih.gov | Use of β-nitrostyrenes as precursors for 3,5-diarylpyridines. researchgate.net |

Elucidation of Reaction Mechanisms in Pyridinone Synthesis

Understanding the reaction mechanism is fundamental to optimizing conditions and expanding the scope of synthetic methodologies for pyridinones. The formation of the pyridinone ring typically proceeds through a series of well-established organic reaction steps, although the exact pathway can vary depending on the starting materials and catalysts used.

One of the most common routes is through condensation reactions. For example, the Hantzsch-like synthesis of 3,4-dihydropyridin-2-ones involves a multi-step mechanism. nih.gov The process is believed to begin with a Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound. Concurrently, a second intermediate, an enamine, is formed from a β-ketoester and a nitrogen source like ammonia or a primary amine. The crucial ring-forming step is a Michael-type addition of the enamine onto the product of the Knoevenagel condensation, followed by intramolecular cyclization and dehydration to yield the final dihydropyridinone product. nih.gov

Another important mechanistic pathway is the rearrangement of pyridine N-oxides. In the presence of reagents like acetic anhydride, pyridine N-oxide can be activated, making the C2 position of the pyridine ring electrophilic. stackexchange.com This allows for nucleophilic attack by an acetate ion, followed by an elimination sequence that re-aromatizes the ring. Subsequent hydrolysis of the acetate group at the C2 position forms a 2-hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridinone form. stackexchange.com

More recent methodologies involve novel mechanistic pathways. For instance, an oxidative ring expansion protocol transforms cyclopentenone derivatives into pyridones. chemrxiv.orgchemrxiv.org This process involves the in situ formation of a silyl (B83357) enol ether from the cyclopentenone, followed by the introduction of a nitrogen atom using a hypervalent iodine reagent, and subsequent aromatization to furnish the pyridone ring. chemrxiv.orgchemrxiv.org Control experiments suggest this pathway is distinct from an aza-Bayer-Villiger type reactivity. chemrxiv.org

Finally, radical pathways have also been identified in the functionalization of pre-formed pyridinone rings. In the nickel-catalyzed direct alkylation of 2-pyridones with α-bromo carbonyl compounds, perfect C3-selectivity is observed, which is consistent with a radical-induced mechanism. rsc.org Similarly, iron-catalyzed C3-arylation of 2-pyridones likely involves aryl radical intermediates. rsc.org

Enantioselective and Stereoselective Synthesis Methodologies for Chiral Analogs

The development of enantioselective and stereoselective methods is crucial for accessing chiral pyridinone analogs, which are important scaffolds in medicinal chemistry. These strategies aim to control the three-dimensional arrangement of atoms, producing a single enantiomer or diastereomer of the target molecule. ethz.ch This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. ethz.ch

Catalytic enantioselective synthesis is a highly efficient approach where a small amount of a chiral catalyst directs the formation of a specific stereoisomer. For the synthesis of chiral pyridines, a closely related class of compounds, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines has been developed. nih.govresearchgate.net This methodology utilizes a copper salt in conjunction with a chiral diphosphine ligand. The reaction's success often depends on enhancing the reactivity of the alkenyl pyridine substrate through activation with a Lewis acid, such as TMSOTf or BF₃·OEt₂. nih.govresearchgate.net This allows for the addition of Grignard reagents with high enantioselectivity. nih.gov The choice of Lewis acid can be critical and depends on the substitution pattern of the pyridine ring. nih.gov

Another powerful strategy is asymmetric hydrogenation, which is used to create stereocenters by adding hydrogen across a double bond in the presence of a chiral catalyst. A variety of tunable chiral pyridine–aminophosphine ligands have been synthesized for use in ruthenium- and iridium-catalyzed asymmetric hydrogenations. rsc.org These ligands, often derived from chiral scaffolds themselves, can be applied to the synthesis of chiral heterocycles, achieving excellent enantioselectivity (up to 99% ee) and diastereoselectivity. rsc.org

The table below outlines common strategies for the stereoselective synthesis of chiral nitrogen-containing heterocycles.

| Methodology | Key Components | Principle | Application Example |

|---|---|---|---|

| Catalytic Asymmetric Alkylation | Chiral Ligand (e.g., diphosphine), Metal Catalyst (e.g., CuBr·SMe₂), Lewis Acid (e.g., TMSOTf). nih.govresearchgate.net | A chiral catalyst complex creates a chiral environment, directing the approach of a nucleophile to one face of the substrate, resulting in an excess of one enantiomer. ethz.ch | Enantioselective addition of Grignard reagents to β-substituted alkenyl pyridines. nih.govresearchgate.net |

| Catalytic Asymmetric Hydrogenation | Chiral Ligand (e.g., pyridine–aminophosphine), Metal Catalyst (e.g., Ru, Ir). rsc.org | A chiral metal-ligand complex coordinates to a prochiral olefin or imine and delivers hydrogen stereoselectively. | Synthesis of chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinolines. rsc.org |

| Chiral Auxiliaries | An enantiopure group temporarily attached to the substrate. ethz.ch | The auxiliary sterically blocks one face of the molecule, directing reactions to the opposite face. It is removed in a later step. ethz.ch | Diastereoselective synthesis of complex molecules where new stereocenters are introduced relative to the auxiliary. |

| Chiral Pool Synthesis | Enantioenriched starting materials (e.g., amino acids, sugars). ethz.ch | Utilizes readily available, naturally occurring chiral molecules as starting points, transferring their stereochemistry to the final product. ethz.ch | Synthesis of complex natural products containing multiple stereocenters. |

Advanced Spectroscopic and Structural Characterization Studies of 6 Benzyl 2,3 Dimethylpyridin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, it is possible to map the complete atomic connectivity and chemical environment of 6-Benzyl-2,3-dimethylpyridin-4(1H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the two methyl groups, the single proton on the pyridinone ring, and the N-H proton.

The protons of the phenyl ring in the benzyl substituent typically appear in the aromatic region (δ 7.0-7.5 ppm). Due to the free rotation around the C-C single bonds, these protons often present as a complex multiplet. The two benzylic protons (CH₂) are expected to produce a singlet at approximately δ 3.5-4.5 ppm, shifted downfield due to the influence of the adjacent aromatic pyridinone system.

The two methyl groups attached to the pyridinone ring are chemically non-equivalent and are expected to appear as sharp singlets in the aliphatic region. The C2-methyl group would likely resonate around δ 2.1-2.4 ppm, while the C3-methyl group would be found at a slightly different shift in a similar region. The lone vinyl proton at the C5 position of the pyridinone ring is anticipated to appear as a singlet in the range of δ 5.8-6.5 ppm. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but it can typically be expected in the range of δ 10-13 ppm for pyridinone systems due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 13.0 | broad singlet |

| Phenyl-H (ortho, meta, para) | 7.10 - 7.40 | multiplet |

| C5-H | 5.90 - 6.20 | singlet |

| Benzyl CH₂ | 3.80 - 4.20 | singlet |

| C2-CH₃ | 2.20 - 2.50 | singlet |

| C3-CH₃ | 2.00 - 2.30 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The most downfield signal would correspond to the carbonyl carbon (C4) of the pyridinone ring, typically appearing in the δ 175-185 ppm range. The olefinic and aromatic carbons resonate in the intermediate region (δ 100-160 ppm). The quaternary carbons of the pyridinone ring (C2, C3, and C6) and the ipso-carbon of the benzyl ring would be found in this range. The protonated carbons of the phenyl ring (ortho, meta, para) and the C5 carbon of the pyridinone ring will also appear here. The benzylic carbon (CH₂) is expected around δ 40-50 ppm, while the two methyl group carbons will be the most upfield signals, typically between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | 175.0 - 185.0 |

| C2 | 150.0 - 155.0 |

| C6 | 145.0 - 150.0 |

| Benzyl C (ipso) | 138.0 - 142.0 |

| Benzyl C (ortho, meta, para) | 126.0 - 130.0 |

| C3 | 118.0 - 125.0 |

| C5 | 105.0 - 115.0 |

| Benzyl CH₂ | 40.0 - 50.0 |

| C2-CH₃ | 18.0 - 22.0 |

| C3-CH₃ | 15.0 - 19.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides chemical shift information, 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities. nih.govchemistnotes.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. nih.gov For this compound, a COSY spectrum would be relatively simple but confirmatory. It would show no significant correlations for the singlet methyl, vinyl, and benzyl protons, confirming their isolation from other proton spin systems. It would, however, confirm the coupling between the ortho, meta, and para protons within the benzyl ring's phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For example, it would show a cross-peak connecting the benzylic CH₂ proton signal (e.g., ~δ 4.0 ppm) to the benzylic carbon signal (e.g., ~δ 45 ppm), and the C5-H proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). nih.gov For the target molecule, HMBC is critical for confirming the substitution pattern. Key expected correlations would include:

Correlations from the benzylic CH₂ protons to the C6 and C2 carbons of the pyridinone ring, as well as to the ipso-carbon of the phenyl ring. This would firmly establish the attachment of the benzyl group at the C6 position.

Correlations from the C2-CH₃ protons to the C2 and C3 carbons.

Correlations from the C3-CH₃ protons to the C2, C3, and C4 carbons.

Correlation from the C5-H proton to the C4, C6, and C3 carbons.

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR experiments are employed to study dynamic processes within molecules, such as the interconversion of conformational isomers (rotamers). ox.ac.ukwordpress.com In this compound, a potential dynamic process is the restricted rotation around the C6-CH₂ single bond connecting the pyridinone and benzyl moieties.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals for the benzyl group's protons and carbons. However, if the rotational barrier is significant, cooling the sample to a lower temperature could slow this rotation. ox.ac.uk If the rotation becomes slow on the NMR timescale, the two ortho protons (and two meta protons) of the phenyl ring would become chemically non-equivalent, leading to a splitting of their respective signals in the ¹H NMR spectrum. Upon warming, these separate signals would broaden and eventually coalesce into the single averaged signals observed at room temperature. wordpress.com Such a study could provide valuable information on the energy barrier to rotation and the conformational preferences of the molecule in solution. vnu.edu.vnresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, expected in the region of 1640-1680 cm⁻¹. This is a characteristic feature of pyridinone rings. nist.govacs.org Another key feature would be the N-H stretching vibration, which is expected as a broad band around 3100-3400 cm⁻¹ due to intermolecular hydrogen bonding.

Aromatic C-H stretching vibrations from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzyl CH₂ groups would be observed just below 3000 cm⁻¹. The spectrum would also feature C=C and C=N stretching vibrations from the pyridinone and phenyl rings in the 1450-1600 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the more symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. researchgate.netaps.org

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound Predicted data based on analysis of similar structures. nist.govacs.orgnih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong |

| C=O Stretch | 1640 - 1680 | Strong | Medium |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bending | 1350 - 1450 | Medium | Medium |

| Aromatic C-H Out-of-plane Bend | 690 - 900 | Strong | Weak |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

The molecular formula of this compound is C₁₄H₁₅NO. Its monoisotopic mass is calculated to be 213.1154 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 213.

The fragmentation of this molecule is expected to be dominated by pathways that lead to stable ions. The most characteristic fragmentation for benzyl-substituted compounds is the cleavage of the benzylic C-C bond (α-cleavage). miamioh.edu This would result in the loss of the pyridinone moiety as a radical and the formation of the benzyl cation (C₇H₇⁺). This cation is known to rearrange to the highly stable tropylium (B1234903) ion, which gives an extremely intense base peak at m/z 91 . doi.orgresearchgate.netstackexchange.comnih.gov

Another possible fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyridinone ring, a common fragmentation for ketones and cyclic amides, leading to a fragment at m/z 185. Subsequent loss of a methyl radical (CH₃˙) could then lead to a fragment at m/z 170.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Predicted data based on established fragmentation principles. miamioh.eduresearchgate.netsci-hub.st

| m/z | Proposed Ion | Formula | Notes |

| 213 | [M]⁺˙ | [C₁₄H₁₅NO]⁺˙ | Molecular Ion |

| 198 | [M - CH₃]⁺ | [C₁₃H₁₂NO]⁺ | Loss of a methyl radical |

| 185 | [M - CO]⁺˙ | [C₁₃H₁₅N]⁺˙ | Loss of carbon monoxide |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion; expected base peak |

Following extensive research, specific experimental data on the advanced spectroscopic and structural characterization of this compound is not available in the public domain through the conducted searches. Detailed research findings, including X-ray crystallography data, Hirshfeld surface analysis, specific conformational analysis in the crystalline state, and elemental analysis for this particular compound, have not been reported in the searched scientific literature.

Therefore, it is not possible to provide the detailed article as requested in the outline. The subsequent sections—3.4. X-ray Crystallography for Solid-State Structure Determination, 3.4.1. Crystal Packing and Intermolecular Interactions, 3.4.2. Conformational Analysis in the Crystalline State, and 3.5. Elemental Analysis for Empirical Formula Validation—cannot be populated with the required scientifically accurate content and data tables for this compound.

General methodologies for these analytical techniques are well-established in chemical research. X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. Conformational analysis of a molecule in its crystalline state reveals the specific spatial arrangement of its atoms as influenced by crystal packing forces. Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to validate its empirical formula. However, the application of these techniques to this compound has not been documented in the available resources.

Computational Chemistry and Theoretical Investigations of 6 Benzyl 2,3 Dimethylpyridin 4 1h One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and properties of molecules with high accuracy. nih.govmdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner. physchemres.orgresearchgate.net

Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. physchemres.org This procedure calculates the wave function and energy at a starting geometry and iteratively searches for a new geometry with lower energy until a minimum is found. physchemres.org For a flexible molecule like 6-Benzyl-2,3-dimethylpyridin-4(1H)-one, with its rotatable benzyl (B1604629) group, this process is extended to map out the conformational energy landscape. By systematically rotating bonds and performing geometry optimization at each step, a potential energy surface can be generated. This surface reveals the various stable conformers (local minima) and the energy barriers (transition states) that separate them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data from techniques like X-ray crystallography to validate the chosen theoretical method. mdpi.comresearchgate.net

| Parameter | Typical Calculated Value (Å or °) | Typical Experimental Value (Å or °) |

|---|---|---|

| C=O Bond Length | 1.23 | 1.22 |

| C-N Bond Length (ring) | 1.38 | 1.37 |

| C-C Bond Length (ring) | 1.39 | 1.39 |

| C-N-C Bond Angle | 120.5 | 120.1 |

| N-C=O Bond Angle | 123.0 | 122.8 |

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. physchemres.orgtheaic.org This calculation determines the normal modes of vibration, each associated with a specific frequency. Theoretical spectra can be generated and compared directly with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and rocking of functional groups (e.g., C=O stretch, C-H bends, ring vibrations). theaic.org A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and improve the correlation with experimental data. researchgate.net

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govejosat.com.tr The predicted shifts for this compound can be compared with experimental values obtained from NMR spectroscopy. mdpi.com A strong correlation between the calculated and observed chemical shifts confirms the accuracy of the computed molecular structure in the solution phase. researchgate.net Such studies are invaluable for assigning specific signals in complex NMR spectra to particular atoms within the molecule, resolving ambiguities, and confirming its structural characterization. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org These two orbitals are key to understanding a molecule's electronic behavior. nih.gov

The HOMO is the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.comyoutube.com The energy of the HOMO is related to the ionization potential. A higher HOMO energy indicates that the molecule is more willing to donate electrons. nih.gov Analysis of the HOMO's spatial distribution in this compound would reveal the regions of the molecule that are most electron-rich and therefore most likely to be the site of electrophilic attack.

The LUMO is the lowest-energy orbital that is empty of electrons and represents the molecule's ability to accept electrons, thus acting as an electrophile. youtube.comyoutube.com The energy of the LUMO is related to the electron affinity. A lower LUMO energy signifies a greater ability to accept electrons. nih.gov The spatial distribution of the LUMO indicates the most electron-deficient regions of the molecule, highlighting the probable sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.comnih.gov A small gap suggests that the molecule is more reactive and can be easily excited electronically. mdpi.com

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

HOMO-LUMO Energy Gap and Chemical Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing molecular stability and reactivity.

A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarizable and has higher chemical reactivity. irjweb.comnih.gov Such molecules are typically more willing to participate in chemical reactions, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger energy gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com

For a molecule like this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, likely the pyridinone ring and the benzyl group, which can donate electrons. The LUMO, on the other hand, would be distributed over the electron-deficient regions, which can accept electrons. The specific energy values would be determined by the interplay of the electron-donating methyl and benzyl groups and the electron-withdrawing carbonyl group on the pyridinone ring.

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide further quantitative insights into the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Substituted Pyridinone

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.0 to -5.0 |

| LUMO Energy | ELUMO | - | -1.5 to -0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.25 to 3.75 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |

| Global Electrophilicity Index | ω | χ²/2η | 2.1 to 2.8 |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, providing a guide to its electrophilic and nucleophilic sites.

Different colors on the MEP map represent different values of the electrostatic potential. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are electron-rich and thus susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen of the pyridinone ring, indicating its high susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The nitrogen atom within the ring would also contribute to the negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl and benzyl groups, as well as the N-H proton in the tautomeric form. This information is critical for understanding how the molecule interacts with other molecules, including biological receptors. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. mdpi.com It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which can reveal stabilizing intramolecular interactions.

Key insights from NBO analysis include:

Hyperconjugative Interactions: These are stabilizing interactions that result from the overlap of a filled bonding or lone pair orbital with a vacant antibonding orbital. A larger stabilization energy (E(2)) associated with this interaction indicates a greater degree of electron delocalization. mdpi.com

Charge Transfer: NBO analysis can quantify the transfer of charge between different parts of a molecule, providing a deeper understanding of its electronic distribution.

Hybridization: It provides information about the hybridization of atomic orbitals in the formation of chemical bonds.

Table 2: Illustrative NBO Analysis Data for Key Intramolecular Interactions in a Substituted Pyridinone

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | π(C=C) | 15-25 | π-conjugation |

| LP(1) N | π(C=C) | 10-20 | π-conjugation |

| π(C=C)ring | π(C=C)benzyl | 5-10 | Ring-substituent conjugation |

| σ(C-H)methyl | π(C=C)ring | 1-5 | Hyperconjugation |

Note: E(2) represents the stabilization energy. These are hypothetical values to illustrate the type of data obtained from an NBO analysis.

Prediction of Non-Linear Optical (NLO) Properties and Electronic Transitions

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. jhuapl.edu Computational methods can be used to predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

A large hyperpolarizability value is indicative of a strong NLO response. For a molecule to have a significant β value, it often possesses an electron donor group and an electron acceptor group connected by a π-conjugated system. In this compound, the benzyl and methyl groups act as electron donors, while the carbonyl group is an electron acceptor, all connected through the pyridinone ring's π-system. This arrangement suggests that the molecule could possess NLO properties.

Theoretical calculations of electronic transitions, often performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption wavelengths (λmax) and oscillator strengths (f) of a molecule. These calculations provide insights into the nature of the electronic excitations, such as π→π* or n→π* transitions, which are responsible for the molecule's UV-Visible absorption spectrum.

Theoretical Studies on Reaction Mechanisms Involving Benzylpyridinone Systems

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. lu.se By mapping the potential energy surface of a reaction, theoretical studies can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For benzylpyridinone systems, theoretical studies could investigate a variety of reactions, including:

Electrophilic and Nucleophilic Substitutions: By analyzing the HOMO, LUMO, and MEP, the most likely sites for electrophilic and nucleophilic attack can be predicted, and the mechanisms of substitution reactions can be modeled.

Cycloaddition Reactions: The reactivity of the pyridinone ring as a diene or dienophile in Diels-Alder reactions could be explored. uncw.edu

Tautomerization: The equilibrium between the 4(1H)-one and 4-hydroxypyridine (B47283) tautomers can be investigated by calculating the relative energies of the two forms and the energy barrier for the interconversion.

Molecular Dynamics Simulations for Conformational Transitions and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes, molecular flexibility, and intermolecular interactions over time.

For this compound, MD simulations could be employed to:

Explore Conformational Space: The molecule has several rotatable bonds, particularly in the benzyl group. MD simulations can explore the different accessible conformations and determine their relative populations.

Study Solvent Effects: By performing simulations in an explicit solvent, the influence of the solvent on the molecule's conformation and dynamics can be investigated.

Investigate Intermolecular Interactions: MD simulations can model the interactions of this compound with other molecules, such as biological macromolecules, to understand binding processes.

Studies on related systems, such as pyridone adenine (B156593) dinucleotides, have utilized MD simulations to understand their conformational preferences. mdpi.com Such simulations would be invaluable for understanding the dynamic behavior of this compound in various environments.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 6 Benzyl 2,3 Dimethylpyridin 4 1h One Analogs

Design Principles for Pyridinone Derivatives in Chemical Biology

The pyridinone scaffold is considered a "privileged structure" in drug discovery, as it can interact with a wide variety of biological targets. frontiersin.org The design of pyridinone derivatives is guided by several key principles aimed at optimizing their pharmacodynamic and pharmacokinetic profiles.

The pyridinone ring itself is a versatile chemical entity. frontiersin.org It contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form crucial interactions within the binding sites of target proteins such as enzymes and receptors. frontiersin.orgnih.gov The physicochemical properties of pyridinone-based molecules, including polarity, lipophilicity, and hydrogen bonding capacity, can be finely tuned by introducing various substituents at different positions on the ring. frontiersin.orgnih.gov This adaptability makes the scaffold highly suitable for fragment-based drug design, where small chemical fragments are optimized to create high-affinity ligands. frontiersin.org

SAR studies for various pyridinone series have revealed the critical importance of substituents at specific positions. For instance, in the development of anti-HIV agents, modifications at positions 3, 4, and 6 of the pyridinone ring were found to be essential for antiviral activity. frontiersin.orgnih.gov Similarly, for pyridinone-based inhibitors of the Pim-1 kinase, the nature and position of substituents on the core structure dictate the potency and selectivity of the compounds. researchgate.net Molecular modeling and X-ray crystallography often guide these design efforts, providing insights into how analogs bind to their targets and enabling rational modifications to enhance affinity and efficacy. frontiersin.orgnih.gov For example, X-ray crystallography of a pyridinone-based inhibitor bound to the Met kinase domain revealed that it occupied the ATP-binding pocket, guiding further optimization. frontiersin.orgnih.gov

Elucidation of Molecular Targets and Biological Pathways

A critical aspect of developing pyridinone analogs is identifying their specific molecular targets and understanding the biological pathways they modulate. This knowledge transforms a bioactive compound into a potential therapeutic agent by providing a mechanistic basis for its effects.

Methodologies for Target Identification and Validation in Drug Discovery Research

Identifying the molecular target of a novel compound is a foundational step in drug discovery. A variety of experimental and computational methods are employed for this purpose. wjbphs.com

Genetic and Genomic Approaches: These methods involve manipulating the expression of genes to identify those that are essential for a compound's activity. Techniques like RNA interference (RNAi) and CRISPR-based technologies can systematically knock down or knock out genes to see if the loss of a particular protein confers resistance to the compound, thereby identifying it as a potential target. wjbphs.comdanaher.com

Proteomic and Chemical Approaches: Proteomic methods analyze the entire set of proteins in a cell or tissue. Comparing the proteome before and after treatment with a compound can reveal changes in protein expression or post-translational modifications, pointing to potential targets and affected pathways. danaher.com Affinity chromatography, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a classic chemical biology technique for target identification.

Computational and Bioinformatic Methods: In silico approaches, including molecular docking and network pharmacology, are increasingly used to predict potential targets. springernature.commdpi.com Network pharmacology, for example, constructs and analyzes networks of drug-target-disease interactions to elucidate the mechanisms of action of a compound from a systemic perspective. mdpi.com This approach was used to identify that the mitogen-activated protein kinase (MAPK) signaling pathway was a potential target for a bioactive natural product derivative. mdpi.com

Once a potential target is identified, it must be validated to confirm its role in the compound's biological effect and its relevance to the disease. wjbphs.comnih.gov Target validation involves a range of experiments, from in vitro assays using purified proteins to cell-based assays and in vivo animal models, to confirm that modulating the target produces the desired therapeutic outcome. danaher.comnih.gov

In Vitro Mechanistic Investigations of Biological Activities

In vitro studies are essential for dissecting the precise molecular mechanisms by which pyridinone analogs exert their biological effects. These investigations provide detailed information on enzyme modulation, receptor interactions, and cellular signaling.

Pyridinone scaffolds are frequently found in molecules designed to modulate enzyme activity. They have been successfully developed as both inhibitors and activators of various enzymes. nih.gov

A notable example is the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov Activation of AMPK is a therapeutic strategy for metabolic disorders like type 2 diabetes. nih.gov Researchers have discovered that certain pyrrolopyridone derivatives act as direct, allosteric activators of AMPK. nih.gov These compounds were shown to activate multiple AMPK heterotrimers, and SAR studies guided the optimization of their potency and pharmacokinetic properties, leading to compounds with in vivo efficacy in animal models of diabetes. nih.gov The net effect of AMPK activation is the inhibition of ATP-consuming processes and the activation of ATP-generating pathways. nih.gov

Conversely, the pyridinone core is a common feature in kinase inhibitors. nih.gov Many pyridinone derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer. frontiersin.orgnih.gov Targets include protein tyrosine kinases (PTKs), mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), and Pim-1 kinase. frontiersin.orgnih.govresearchgate.net For these inhibitors, the pyridinone moiety often serves as a scaffold that mimics the hydrogen bonding pattern of the adenine (B156593) region of ATP, allowing it to bind effectively in the kinase hinge region. frontiersin.orgnih.gov

| Compound Class | Target Enzyme | Activity | Example/Finding | Reference |

|---|---|---|---|---|

| Pyrrolopyridones | AMP-activated protein kinase (AMPK) | Direct Activation | Compound 17 showed oral activity on blood glucose in a mouse diabetic model. | nih.gov |

| Pyridinone–quinazoline derivatives | Protein Tyrosine Kinases (PTK) | Inhibition | Analogs displayed IC50 values ranging from 9 to 15 μM against cancer cell lines. | nih.gov |

| Pyridinone–thienopyrimidine derivatives | MAPK-interacting kinases (MNKs) | Inhibition | Compounds showed potent MNK inhibitory activity with high selectivity toward MNK2. | frontiersin.orgnih.gov |

| Substituted Pyridones | Pim-1 Kinase | Inhibition | A potent inhibitor was identified with an IC50 of 50 nM. | researchgate.net |

In addition to enzymes, G-protein coupled receptors (GPCRs) are major targets for pyridinone-based compounds. Profiling the binding of these ligands to their receptors is key to understanding their pharmacology.

Recent studies have led to the discovery of pyridinone derivatives as potent and selective antagonists of the adenosine (B11128) A2A receptor (A2AR), a promising target for cancer immunotherapy. nih.gov Starting from a weakly active hit compound, further SAR studies produced a series of potent antagonists. nih.gov One standout compound demonstrated a high A2AR antagonistic activity with an IC50 of 29.0 nM and showed excellent oral bioavailability. nih.gov

Similarly, the 2-pyridone scaffold has been explored for the development of agonists for the cannabinoid receptor type II (CB2R), which is involved in pain and inflammation. mdpi.com Molecular docking studies suggest that the pyridone core acts as a central scaffold, positioning substituents into the binding cavities of the receptor to induce an agonist response. mdpi.com

| Compound Class | Target Receptor | Activity Type | Potency (Example) | Reference |

|---|---|---|---|---|

| Pyridinone derivatives | Adenosine A2A Receptor (A2AR) | Antagonist | Compound 38: IC50 = 29.0 nM | nih.gov |

| N-aryl-2-pyridone-3-carboxamides | Cannabinoid Receptor Type II (CB2R) | Agonist | Compound 8d: EC50 = 112 nM | mdpi.com |

| Pyridone derivatives | Prostaglandin EP3 Receptor | Antagonist | Multiple compounds with Ki < 100 nM. | nih.gov |

Ultimately, the interaction of a pyridinone analog with its molecular target initiates a cascade of events within the cell, altering signaling pathways and leading to a physiological response. Elucidating these pathways is a final step in mechanistic investigation.

For example, cellular mechanistic studies of pyridinone-based MNK inhibitors revealed that the compounds were capable of downregulating key downstream proteins, including phosphorylated eIF4E, Mcl-1, and cyclin D1, and inducing PARP cleavage, which is a marker of apoptosis. frontiersin.orgnih.gov This demonstrates a clear link between target inhibition and the induction of cancer cell death.

In the context of immunotherapy, a pyridinone-based A2AR antagonist was shown to modulate cellular pathways critical for T-cell function. nih.gov In vitro, the compound enhanced the activation and killing ability of T-cells by down-regulating immunosuppressive molecules (LAG-3 and TIM-3) and up-regulating effector molecules such as Granzyme B (GZMB) and Interferon-gamma (IFNG). nih.gov These findings illustrate how targeting a specific receptor with a pyridinone analog can effectively reprogram the cellular response to fight cancer. nih.gov Some ribosylated forms of pyridone have also been shown to induce cell death via autophagy in certain cell lines. mdpi.comnih.gov

Impact of Structural Modifications on Mechanistic Biological Activity

The biological activity of pyridin-4(1H)-one derivatives is intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies on analogs of 6-Benzyl-2,3-dimethylpyridin-4(1H)-one reveal that modifications to the N-substituent, the benzyl (B1604629) moiety, and the pyridinone core can profoundly influence their mechanistic interactions with biological targets. By systematically altering these structural components, researchers have elucidated key pharmacophoric features that govern the biological profile of this class of compounds.

Influence of N-Substitution on Biological Profile

The substituent at the N-1 position of the pyridinone ring is a critical determinant of biological activity. In the case of this compound, the N-benzyl group plays a pivotal role. Studies on related N-benzyl heterocyclic structures, such as 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, have demonstrated that this moiety is integral to their mechanism of action, with specific derivatives showing potent anti-proliferative activity. researchgate.net The presence of the benzyl group at the N-1 position is a common feature in many biologically active pyridinones and related heterocycles, suggesting its importance in anchoring the molecule to its biological target.

Further investigations into related pyridazinone structures have shown that the nature of the side chain linked to the lactam nitrogen significantly modulates analgesic and anti-inflammatory actions. sarpublication.com This highlights a general principle where the N-substituent is not merely a scaffold holder but an active participant in molecular recognition and the subsequent biological response. The conversion of O-alkylated pyridines to their corresponding N-alkylated forms is an efficient method for synthesizing these N-substituted pyridones, further enabling extensive SAR exploration at this position.

Role of the Benzyl Moiety and its Substituents in Molecular Recognition

The benzyl group at the N-1 position serves as a crucial linker to a phenyl ring, which can engage in various non-covalent interactions, such as hydrophobic and π-π stacking, within a target's binding site. The substitution pattern on this phenyl ring can fine-tune these interactions, dramatically altering the compound's potency and efficacy.

SAR studies on 1-benzyl indazole analogs, for instance, provide valuable insights into the effects of substituents on the benzyl ring. These studies have shown that the position and electronic nature of the substituent are critical. For example, introducing an electron-withdrawing group like fluoro or cyano at the ortho position of the benzene (B151609) ring can lead to enhanced inhibitory activity compared to substitutions at the meta or para positions. nih.gov Conversely, in other molecular scaffolds like thieno[2,3-b]pyridines, electron-rich substituents such as alkoxy groups on a tethered phenyl ring have been found to improve anti-proliferative activity. mdpi.com These findings underscore that the optimal substitution pattern is highly dependent on the specific biological target and the topology of its binding pocket.

The following table illustrates the impact of benzyl ring substituents on the sGC inhibitory activity of 1-benzyl indazole (YC-1) analogs. nih.gov

| Compound | Substitution on Benzyl Ring | IC₅₀ (μM) |

| 26a | 2-Fluoro | 4.9 |

| 26b | 3-Fluoro | 10 |

| 26c | 4-Fluoro | 19 |

| 26e | 2-Cyano | 8.7 |

| 26f | 4-Cyano | 26 |

Data sourced from a review on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs. nih.gov

This data clearly demonstrates that both the type and position of the substituent on the benzyl ring can modulate biological activity by orders of magnitude, highlighting the significance of this moiety in molecular recognition.

Effects of Pyridinone Ring Substitutions (e.g., methyl groups at 2,3 positions) on Activity

Substituents on the core pyridinone ring are fundamental to the molecule's interaction with its biological target. The methyl groups at the C-2 and C-3 positions of this compound are expected to influence activity through steric and electronic effects. SAR studies on various pyridine (B92270) and pyridinone derivatives confirm the importance of the substitution pattern on the heterocyclic core.

For example, in a series of 3- or 4-pyridine derivatives, the introduction and positioning of a methyl group significantly impacted agonist potency. nih.gov While in some cases, adding a methyl group did not lead to good potency, in other related series, its presence was favorable. nih.gov Similarly, the introduction of alkoxy groups at specific positions on the pyridine ring led to a more than 10-fold increase in potency, while chloro and dimethyl analogs lost activity, indicating that the electronic and steric profile of the substituent is crucial. nih.gov

The general antiproliferative activity of pyridine derivatives is also sensitive to the substitution pattern. Studies have shown that the presence and positions of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity, whereas bulky groups or halogens may have a detrimental effect. nih.gov This suggests that the 2,3-dimethyl arrangement in this compound likely plays a specific role in orienting the molecule within its binding site, potentially by providing favorable hydrophobic interactions or by sterically guiding the conformation of the N-benzyl group for optimal target engagement.

The table below shows the effect of substitutions on the pyridine ring on PPARγ agonist activity for a series of 3-pyridine derivatives. nih.gov

| Compound | Substitution on Pyridine Ring | EC₅₀ (nM) | Eₘₐₓ (%) |

| 1a | Unsubstituted | 11000 | 47 |

| 1c | 4-Methyl | 3200 | 88 |

| 1d | 5-Methyl | 2200 | 85 |

| 1g | 4-Methoxy | 391 | 54 |

| 1h | 5-Methoxy | 618 | 70 |

Data sourced from Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. nih.gov

These findings collectively indicate that the substituents on the pyridinone ring are not passive components but are actively involved in defining the compound's biological properties.

Derivatization and Advanced Synthetic Applications of 6 Benzyl 2,3 Dimethylpyridin 4 1h One in Chemical Research

Application in Method Development for Organic SynthesisNo publications were identified that describe the use of 6-Benzyl-2,3-dimethylpyridin-4(1H)-one in the development of new methodologies for organic synthesis.

Table of Compounds Mentioned

Conclusion and Future Research Directions

Summary of Key Academic Contributions Pertaining to 6-Benzyl-2,3-dimethylpyridin-4(1H)-one

This lack of specific research presents a significant knowledge gap. The unique substitution pattern of a benzyl (B1604629) group at the 6-position and methyl groups at the 2- and 3-positions of the pyridin-4(1H)-one core suggests that this compound could possess distinct electronic, steric, and conformational properties compared to other studied pyridinone analogs. The absence of foundational data, such as detailed synthetic protocols, spectroscopic characterization, and preliminary biological screening, underscores that the academic exploration of this particular molecule is still in its infancy.

The following table summarizes the basic identifiers for the compound, though it is important to note the limited availability of extensive experimental data in the academic literature.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Canonical SMILES | CC1=C(C(=O)C=C(N1)CC2=CC=CC=C2)C |

This data is based on chemical structure and standard calculations.

Unresolved Questions and Emerging Research Avenues in Pyridinone Chemistry

The broader field of pyridinone chemistry is dynamic, with numerous unanswered questions that continue to drive research. These challenges and opportunities provide a context in which the study of under-explored compounds like this compound could be particularly valuable.

One of the primary unresolved questions revolves around achieving regioselective synthesis. The ability to precisely control the placement of various substituents on the pyridinone ring is crucial for developing structure-activity relationships. For many synthetic routes, achieving a specific substitution pattern without the formation of isomeric byproducts remains a significant hurdle. Future research will likely focus on the development of novel catalytic systems and methodologies that allow for the efficient and selective functionalization of the pyridinone core.

Another emerging avenue of research is the exploration of pyridinone derivatives in materials science. While much of the historical focus has been on their biological activity, the electronic and photophysical properties of pyridinones are increasingly being recognized. Their ability to participate in hydrogen bonding and π-stacking interactions makes them attractive candidates for the development of supramolecular assemblies, organic light-emitting diodes (OLEDs), and chemical sensors. Unanswered questions in this area include understanding how different substitution patterns influence solid-state packing, photoluminescent quantum yields, and charge-transport properties.

Furthermore, the full extent of the biological activities of pyridinone scaffolds is yet to be uncovered. While their roles as anticancer, antiviral, and anti-inflammatory agents have been documented, new therapeutic applications are continuously being explored. nih.gov An emerging area of interest is their potential as neuroprotective agents and their role in modulating complex biological pathways. The development of new screening platforms and a deeper understanding of the molecular targets of various pyridinone derivatives will be critical in expanding their therapeutic potential.

Broader Significance and Potential for Further Exploration in Fundamental Chemical Research

The study of pyridinone heterocycles holds broader significance for fundamental chemical research beyond their immediate applications. These structures serve as valuable platforms for investigating fundamental concepts in physical organic chemistry, such as tautomerism, aromaticity, and non-covalent interactions. The pyridin-4(1H)-one core can exist in equilibrium with its 4-hydroxypyridine (B47283) tautomer, and the position of this equilibrium is sensitive to substitution and the surrounding environment. A detailed investigation into the tautomeric preferences of asymmetrically substituted pyridinones like this compound could provide deeper insights into the subtle interplay of electronic and steric effects that govern such equilibria.

Moreover, the pyridinone scaffold is an excellent template for the design of molecular probes and catalysts. The nitrogen and oxygen atoms can act as coordination sites for metal ions, and the ring can be functionalized with various reporter groups. This opens up possibilities for the development of new chemosensors for the detection of specific analytes or novel ligands for asymmetric catalysis. Further exploration in this area could lead to the discovery of new tools for chemical biology and more efficient catalysts for organic synthesis.

The potential for derivatization of the pyridinone ring is vast, and the exploration of its chemical space is far from complete. The introduction of diverse functional groups at each position of the ring can lead to a wide array of compounds with novel properties. The systematic synthesis and characterization of libraries of pyridinone derivatives, including currently understudied compounds like this compound, will be essential for unlocking the full potential of this versatile heterocyclic scaffold. Such fundamental research will not only expand our understanding of chemical principles but also lay the groundwork for future technological and therapeutic innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.